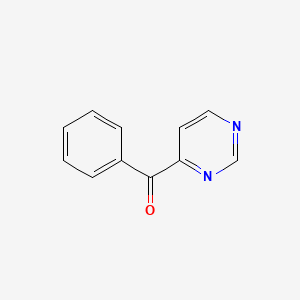

Phenyl(pyrimidin-4-yl)methanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Phenyl(pyrimidin-4-yl)methanone and related compounds typically involves multi-step chemical reactions, combining specific precursors under controlled conditions. For example, a study detailed the synthesis of similar compounds through a three-component condensation, highlighting solvent-free conditions and the absence of a catalyst as significant to the reaction's efficiency and sustainability (Gein et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using techniques such as X-ray diffraction. These analyses reveal that the pyrimidine ring often displays slight non-planarity, with various substituent groups influencing the overall molecular conformation and stability through weak intermolecular interactions (Akkurt et al., 2003).

Chemical Reactions and Properties

This compound derivatives participate in a range of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. These reactions can be influenced by the nature of substituents on the phenyl and pyrimidine rings, leading to variations in reactivity and the formation of diverse products (Chaudhari, 2012).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can affect its application in various fields (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different reagents, stability under various conditions, and ability to undergo specific chemical transformations, are foundational for its applications in synthesis and pharmaceutical development. Studies often focus on its interactions and the potential for creating novel compounds with desirable activities (Sivakumar et al., 2021).

Wissenschaftliche Forschungsanwendungen

Crystal Structural Analysis

The crystal structure of a compound similar to Phenyl(pyrimidin-4-yl)methanone, specifically (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, was analyzed using single-crystal X-ray diffraction. This study provided insights into the molecular configuration, revealing a slightly nonplanar pyrimidine ring and weak intermolecular C–H...O interactions (Akkurt et al., 2003).

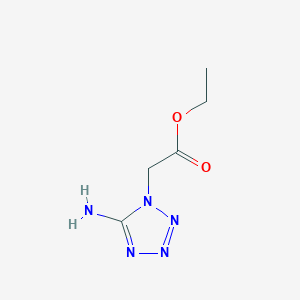

Synthesis of Derivatives

Phenyl(pyrimidin-4-yl)methanones have been synthesized through various methods. For instance, (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones were produced via a three-component condensation process (Gein et al., 2020). Another study synthesized a structurally similar compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Antimicrobial and Antimycobacterial Activities

Compounds related to this compound have demonstrated antimicrobial and antimycobacterial properties. For example, a study on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and their benzimidazole counterparts reported significant antimicrobial activity, with some derivatives showing effectiveness comparable to standard drugs (Narasimhan et al., 2011). Another research synthesized derivatives of 1,3,5-trisubstituted pyrazolines, exhibiting high antimicrobial activity, especially those with methoxy groups (Kumar et al., 2012).

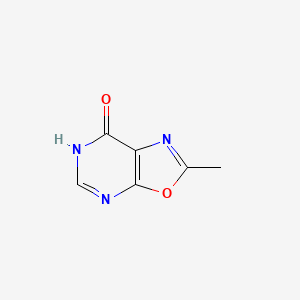

Novel Applications in HIV-1 Inhibition

A series of (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones was developed as potent non-nucleoside reverse transcriptase inhibitors against HIV-1. The study emphasized the importance of conformational rigidity and fluoro substituents in enhancing anti-HIV-1 activity (Šimon et al., 2016).

Optical Properties and NLO Applications

The pyrimidine ring's presence in various derivatives makes them significant for nonlinear optics (NLO) fields. A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed their potential applications in NLO due to their electronic and linear properties (Hussain et al., 2020).

Wirkmechanismus

Target of Action

Phenyl(pyrimidin-4-yl)methanone is a compound that has been found to have potential inhibitory activity against protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of these enzymes, thereby affecting the cellular processes they regulate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of protein kinases by this compound can affect various biochemical pathways. Protein kinases are involved in numerous cellular processes, and their inhibition can disrupt these processes, leading to various downstream effects . For instance, protein kinases play a key role in cell growth and differentiation, so their inhibition could potentially affect these processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 69-71° c and a boiling point of 314-316° c . These properties could potentially impact the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

The result of this compound’s action is the inhibition of protein kinases, which can lead to a disruption in the cellular processes that these enzymes regulate . This can potentially lead to various molecular and cellular effects, depending on the specific protein kinases that are inhibited and the cellular processes they are involved in.

Safety and Hazards

Eigenschaften

IUPAC Name |

phenyl(pyrimidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPUSSPWUGUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218214 | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68027-80-5 | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)